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Compound of Interest

Compound Name: 5-Amino-7-azaindole

Cat. No.: B019720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-
Amino-7-azaindole, a heterocyclic amine of significant interest in medicinal chemistry and
drug discovery. This document outlines the key spectroscopic data and detailed experimental
protocols for the comprehensive analysis of this compound.

Core Spectroscopic Data

The structural elucidation and confirmation of 5-Amino-7-azaindole (C7H7N3, MW: 133.15
g/mol ) are achieved through a combination of spectroscopic techniques, primarily Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry
(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1] The quantitative data obtained from
these methods are summarized below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of 5-
Amino-7-azaindole.

Table 1: *H NMR Spectroscopic Data for 5-Amino-7-azaindole
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-1 (NH-indole) 11.04 s (br)

H-6 7.70 d 24

H-2 7.27-7.18 m

H-4 7.08 d 23

H-3 6.22-6.06 m

NHz2-5 4.62 s (br)

Solvent: DMSO-de;
Spectrometer
Frequency: 300
MHz[2]

Table 2: 13C NMR Spectroscopic Data for 5-Amino-7-azaindole

While specific experimental data for the 13C NMR of 5-Amino-7-azaindole is not readily
available in the reviewed literature, expected chemical shift ranges for the carbon atoms can be
predicted based on the analysis of similar azaindole derivatives. Aromatic carbons in azaindole
structures typically resonate between 100 and 150 ppm. The carbon atoms adjacent to nitrogen
atoms will exhibit shifts in the higher end of this range.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition
and molecular weight of 5-Amino-7-azaindole.

Table 3: High-Resolution Mass Spectrometry Data for 5-Amino-7-azaindole
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lon Calculated m/z Found m/z

[M+H]* 134.0718 133.9

lonization Mode: Electrospray
(ESDIZ]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the 5-Amino-7-
azaindole molecule. The solid sample is typically analyzed using an Attenuated Total
Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands for 5-Amino-7-azaindole (Predicted)

Wavenumber (cm~—2) Vibration Type Functional Group
3400-3200 N-H stretch Amine (NHz) and Indole (N-H)
3100-3000 C-H stretch Aromatic C-H

1650-1580 N-H bend Amine (NH2)

1600-1450 C=C stretch Aromatic ring

1300-1000 C-N stretch Aromatic amine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The
absorption maxima can be influenced by the solvent. Aromatic amines typically exhibit
absorption bands in the 200-700 nm range.[3] For 7-azaindole derivatives, the absorption
spectra are known to be red-shifted compared to tryptophan.[4]

Table 5: UV-Vis Absorption Data for 5-Amino-7-azaindole (Predicted)
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Solvent Amax (nm)
Methanol ~280-320
Dichloromethane ~280-320

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided
below.

NMR Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Instrumentation:

o Bruker AVANCE Il HD 500 spectrometer or equivalent.[5]

5 mm CryoProbe or standard broadband probe.[5]

Sample Preparation:

o Accurately weigh approximately 10 mg of 5-Amino-7-azaindole.[5]

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

Pulse Program: Standard single-pulse (zg) sequence.[5]

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Temperature: 298 K.
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» Reference: The residual solvent peak of DMSO-de is used as an internal reference (6 = 2.50
ppm).

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Spectral Width: 0-200 ppm.

Reference: The solvent peak of DMSO-de is used as an internal reference (& = 39.5 ppm).

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and confirm the elemental composition.
Instrumentation:

o Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or equivalent, equipped with a
Heated Electrospray lonization (HESI) source.

Sample Preparation:

o Prepare a stock solution of 5-Amino-7-azaindole in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.

Acquisition Parameters:

lonization Mode: Positive Electrospray lonization (ESI+).

Scan Range: m/z 100-500.

Resolution: 70,000 or higher.

Data Analysis: The acquired spectrum is analyzed to determine the monoisotopic mass of
the protonated molecule [M+H]* and compared with the theoretical mass.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

e Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR
accessory.[6]

Sample Preparation (ATR):
o Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.
e Place a small amount of solid 5-Amino-7-azaindole powder directly onto the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Acquisition Parameters:

e Scan Range: 4000-600 cm™1.,
e Resolution: 4 cm™2.

e Number of Scans: 16-32.

o Data Presentation: The spectrum is typically plotted as transmittance (%) versus
wavenumber (cm~1).

UV-Vis Spectroscopy

Obijective: To determine the electronic absorption properties.
Instrumentation:
¢ Shimadzu UV-140 double beam spectrophotometer or equivalent.[7]

Sample Preparation:
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e Prepare a stock solution of 5-Amino-7-azaindole in a UV-grade solvent (e.g., methanol or
dichloromethane) at a concentration of 1 mg/mL.

e Prepare a series of dilutions from the stock solution to determine an optimal concentration
that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is
around 10 pg/mL.

Acquisition Parameters:
e Scan Range: 200-800 nm.

o Blank: Use the same solvent as used for the sample solution as a blank to zero the
instrument.

e Cuvette: Use a 1 cm path length quartz cuvette.

o Data Analysis: The wavelength of maximum absorbance (Amax) is determined from the
resulting spectrum.

Visualizations

Experimental Workflow for Spectroscopic
Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a synthesized compound such as 5-Amino-7-azaindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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